molecular formula C6H4BrF3S B13921892 2-(Bromomethyl)-4-(trifluoromethyl)thiophene

2-(Bromomethyl)-4-(trifluoromethyl)thiophene

Cat. No.: B13921892
M. Wt: 245.06 g/mol
InChI Key: ZRWHEXLCOGMPRP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-(trifluoromethyl)thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a bromomethyl group at the 2-position and a trifluoromethyl group at the 4-position of the thiophene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-(trifluoromethyl)thiophene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-(trifluoromethyl)thiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-(trifluoromethyl)thiophene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is 2-methyl-4-(trifluoromethyl)thiophene.

Scientific Research Applications

2-(Bromomethyl)-4-(trifluoromethyl)thiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-(trifluoromethyl)thiophene depends on its specific application. In biochemical assays, the compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The trifluoromethyl group can enhance the binding affinity and specificity of the compound for its molecular target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-(trifluoromethyl)thiophene
  • 2-(Iodomethyl)-4-(trifluoromethyl)thiophene
  • 2-(Bromomethyl)-5-(trifluoromethyl)thiophene

Uniqueness

2-(Bromomethyl)-4-(trifluoromethyl)thiophene is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups on the thiophene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications.

Properties

Molecular Formula

C6H4BrF3S

Molecular Weight

245.06 g/mol

IUPAC Name

2-(bromomethyl)-4-(trifluoromethyl)thiophene

InChI

InChI=1S/C6H4BrF3S/c7-2-5-1-4(3-11-5)6(8,9)10/h1,3H,2H2

InChI Key

ZRWHEXLCOGMPRP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C(F)(F)F)CBr

Origin of Product

United States

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